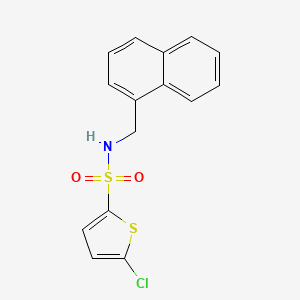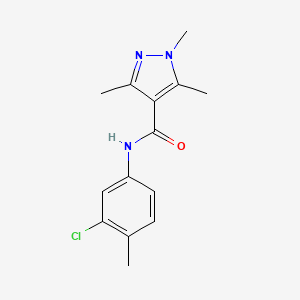![molecular formula C17H17NO7S2 B7496072 Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate, commonly known as DAST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAST is a sulfonamide derivative that possesses strong anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The exact mechanism of action of DAST is not fully understood. However, it is believed that DAST exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. Additionally, DAST has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAST has been shown to possess potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. However, the exact biochemical and physiological effects of DAST in humans are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DAST is its potent anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of inflammatory diseases. Additionally, DAST has been shown to possess potent antitumor activity, making it a potential candidate for cancer therapy. However, one of the main limitations of DAST is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DAST. One area of research could focus on improving the solubility of DAST in water, which would make it easier to administer in vivo. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DAST in humans. Finally, future research could focus on developing novel derivatives of DAST with improved pharmacological properties.
Synthesemethoden
The synthesis of DAST involves a multi-step process that begins with the reaction of 4-acetylphenylsulfonyl chloride with 3-methylthiophene-2,4-dicarboxylic acid in the presence of a base. The resulting product is then treated with dimethyl sulfate to obtain dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate. The overall yield of this process is approximately 60%.
Wissenschaftliche Forschungsanwendungen
DAST has been extensively studied for its potential applications in various fields of research. It has been found to possess potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, DAST has been shown to possess potent antitumor activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S2/c1-9-13(15(20)24-3)17(26-14(9)16(21)25-4)27(22,23)18-12-7-5-11(6-8-12)10(2)19/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHTPKFIOAQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B7495991.png)
![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)

![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)

![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
